8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the class of 2-benzopyrans . It is characterized by a benzopyran ring structure with a tridecyl side chain and a hydroxyl group at the 8th position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecyl-substituted phenol with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products
Scientific Research Applications
8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one: Similar structure but with a shorter side chain.
8-Hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one: Contains an additional methoxy group.
Uniqueness
8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its long tridecyl side chain, which may influence its lipophilicity and biological activity . This structural feature distinguishes it from other benzopyran derivatives and may contribute to its specific applications and effects .
Properties
CAS No. |
920299-02-1 |
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Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
8-hydroxy-3-tridecyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-17-18-14-13-16-20(23)21(18)22(24)25-19/h13-14,16,19,23H,2-12,15,17H2,1H3 |
InChI Key |
GEFWCROCDVGECH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CC2=C(C(=CC=C2)O)C(=O)O1 |
Origin of Product |
United States |
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